molecular formula C16H12Cl3N3O2 B15012287 4-Chloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide

4-Chloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B15012287
M. Wt: 384.6 g/mol
InChI Key: WPWBYUGLRNNHHN-ODCIPOBUSA-N
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Description

4-Chloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzamide core substituted with chloro and dichlorobenzylidene groups, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves the condensation of 4-chlorobenzoyl chloride with 2,4-dichlorobenzylidene hydrazine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and dichlorobenzylidene groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or hydrazones.

Scientific Research Applications

4-Chloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

4-Chloro-N-(2-(2-(2,4-dichlorobenzylidene)hydrazino)-2-oxoethyl)benzamide can be compared with other similar compounds such as:

  • 4-Chloro-N-(2,4-dichlorobenzylidene)aniline
  • 4-Chloro-N-(2-(2,3-dichlorobenzylidene)hydrazino)carbonyl)phenyl)benzenesulfonamide
  • 4-Chloro-N-(4-chlorobenzylidene)aniline

These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity

Properties

Molecular Formula

C16H12Cl3N3O2

Molecular Weight

384.6 g/mol

IUPAC Name

4-chloro-N-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H12Cl3N3O2/c17-12-4-1-10(2-5-12)16(24)20-9-15(23)22-21-8-11-3-6-13(18)7-14(11)19/h1-8H,9H2,(H,20,24)(H,22,23)/b21-8+

InChI Key

WPWBYUGLRNNHHN-ODCIPOBUSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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